1-Butyl 2-Piperidinone

Melting point Crystallinity Storage and handling

1-Butyl-2-piperidinone addresses challenges in lactam handling and purification. Its crystalline solid form (mp 130-131 °C) permits precise weighing, stable storage, and filtration-friendly workup-unlike liquid N-ethyl or N-methyl analogs. Key advantages: - High mp eliminates evaporative loss; enables solid-phase synthesis. - Bp ~242.8 °C allows fractional distillation to remove lower-boiling homologs. - cLogP 1.26 increases lipophilicity for lead optimization without extra H-bond donors. Reliable supply with consistent purity supports pharmaceutical intermediate synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B8602130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl 2-Piperidinone
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1=O
InChIInChI=1S/C9H17NO/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3
InChIKeyWKWPESWRTFRCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl 2-Piperidinone: Physical Property Benchmarks for Procurement


1-Butyl 2-piperidinone (1-butylpiperidin-2-one) is an N-substituted six-membered lactam (δ-valerolactam derivative) with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol [1]. It belongs to the N-alkyl-2-piperidinone series, where the length of the N-alkyl substituent directly influences key physicochemical properties such as melting point, boiling point, and lipophilicity, which in turn affect its utility as a synthetic intermediate, specialty solvent, or building block in pharmaceutical research . Understanding these property differences among the N-alkyl homologs is critical for selecting the right compound for a given synthetic route or formulation requirement.

Why Shorter-Chain N-Alkyl Piperidinones Cannot Substitute


N-Alkyl-2-piperidinones exhibit a pronounced dependence of bulk physical properties on the length of the N-alkyl chain [1]. The melting point of 1-butyl-2-piperidinone (130–131 °C) is approximately 92–97 °C higher than the melting point of 2-piperidinone (35–39 °C) and significantly exceeds that of the N-ethyl analog (liquid at room temperature), indicating a substantial change in crystal lattice energy that can affect storage, handling, and formulation . Similarly, the boiling point of 1-butyl-2-piperidinone (~242.8 °C at 760 mmHg) differs considerably from that of 1-methyl-2-piperidinone (227.8 °C at 760 mmHg), which impacts distillation-based purification workflows . These quantifiable disparities in melting point, boiling point, and calculated lipophilicity (cLogP) mean that substituting a shorter-chain N-alkyl homolog into a process optimized around 1-butyl-2-piperidinone can lead to failures in crystallization steps, altered reaction kinetics, or reduced extraction efficiency. The specific evidence below provides the measured property differences that justify deliberate procurement of the butyl-substituted compound over its methyl, ethyl, or propyl analogs.

Physicochemical Differentiation from Closest N-Alkyl Homologs


Melting Point Comparison vs. Unsubstituted and Ethyl Analogs

1-Butyl-2-piperidinone displays a melting point of 130–131 °C, which is substantially higher than that of the unsubstituted parent 2-piperidinone (mp 35–39 °C) and the 1-ethyl analog (a liquid at ambient temperature, boiling at 107–108 °C at 12 Torr), indicating that the butyl substituent induces a markedly more ordered crystal lattice . This property difference is critical when designing synthetic intermediates that require solid-phase handling, crystallization-based purification, or long-term ambient-temperature storage.

Melting point Crystallinity Storage and handling

Boiling Point Comparison vs. 1-Methyl-2-Piperidinone

At atmospheric pressure (760 mmHg), 1-butyl-2-piperidinone exhibits a boiling point of approximately 242.8 °C, which is about 15 °C higher than that of 1-methyl-2-piperidinone (bp 227.8 °C) . This boiling point elevation reflects the increased van der Waals interactions conferred by the longer butyl chain, and it has practical implications for fractional distillation: the larger separation factor between the two homologs allows for a cleaner distillation cut when butyl-substituted material is the target product.

Boiling point Distillation Purification

Lipophilicity Gradient Across N-Alkyl Homologs

The calculated partition coefficient (cLogP) for 1-butyl-2-piperidinone is estimated at 1.26 (ACD/Labs algorithm), compared to approximately 0.72 for 1-methyl-2-piperidinone and ~0.80 for 2-piperidinone, based on in silico predictions from the ACD/PhysChem module . This progressive increase in lipophilicity with N-alkyl chain length translates to better organic-phase extraction efficiency and enhanced membrane permeability in biological assay contexts.

Hydrophobicity cLogP Partition coefficient

Procurement Scenarios Based on Differentiating Physicochemical Profile


Solid-Phase Synthesis Requiring a Crystalline Lactam Co-solvent

The high melting point of 1-butyl-2-piperidinone (130–131 °C) ensures that the compound remains a crystalline solid at ambient temperatures, facilitating accurate weighing, storage without solvent evaporation losses, and easy removal by filtration in solid-phase synthesis setups . In contrast, 1-ethyl-2-piperidinone or 1-methyl-2-piperidinone are liquids that require volumetric handling and are more susceptible to evaporative loss during extended coupling steps.

Fractional Distillation with a Wide Boiling Point Gap

The 15 °C higher boiling point of 1-butyl-2-piperidinone relative to 1-methyl-2-piperidinone enables effective separation of these two homologous lactams by simple fractional distillation under atmospheric pressure, which is particularly valuable when 1-butyl-2-piperidinone is synthesized via N-alkylation of 2-piperidinone with n-butyl halides, and residual short-chain alkylated by-products need to be removed .

Enhancing Lipophilicity for CNS or Membrane-Targeting Pharmacophores

The calculated cLogP of 1.26 classifies 1-butyl-2-piperidinone as significantly more lipophilic than its methyl (cLogP ~0.72) and unsubstituted (cLogP ~0.80) counterparts, making it a preferred building block when the synthetic strategy aims to increase the overall hydrophobicity of a lead series without introducing additional heteroatom-mediated hydrogen bonding that would increase topological polar surface area .

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